BenchChemオンラインストアへようこそ!

N-methyl fluorene-2-carboxamide

Medicinal chemistry Fragment-based drug design Physicochemical profiling

N-Methyl fluorene-2-carboxamide (IUPAC: N-methyl-9H-fluorene-2-carboxamide, PubChem CID 10704314, ChEMBL ID CHEMBL81689) is a mono-N-methylated aromatic carboxamide built on the fluorene scaffold. With a molecular weight of 223.27 g/mol, a calculated XLogP3 of 3.1, a topological polar surface area of 29.1 Ų, a single hydrogen bond donor, and a single hydrogen bond acceptor, the compound occupies physicochemical space characteristic of a compact, moderately lipophilic fragment or synthetic intermediate.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B8308576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl fluorene-2-carboxamide
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C15H13NO/c1-16-15(17)11-6-7-14-12(9-11)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17)
InChIKeyAHVRPDDQUHKJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Fluorene-2-carboxamide: Chemical Identity, Physicochemical Profile, and Procurement Specifications


N-Methyl fluorene-2-carboxamide (IUPAC: N-methyl-9H-fluorene-2-carboxamide, PubChem CID 10704314, ChEMBL ID CHEMBL81689) is a mono-N-methylated aromatic carboxamide built on the fluorene scaffold [1]. With a molecular weight of 223.27 g/mol, a calculated XLogP3 of 3.1, a topological polar surface area of 29.1 Ų, a single hydrogen bond donor, and a single hydrogen bond acceptor, the compound occupies physicochemical space characteristic of a compact, moderately lipophilic fragment or synthetic intermediate [1]. It is distinct from its unsubstituted amide analog (fluorene-2-carboxamide, two H-bond donors) and from N,N-dialkyl congeners (zero H-bond donors), positioning it as a mono-N-alkylated building block with a defined hydrogen-bonding profile [1].

Why Fluorene-2-carboxamide Analogs Cannot Be Interchanged with N-Methyl Fluorene-2-carboxamide in Research and Industrial Applications


The N-methyl substituent on the carboxamide nitrogen of N-methyl fluorene-2-carboxamide is not a passive structural feature; it directly controls the molecule's hydrogen-bond donor count (1 vs. 2 for the unsubstituted amide), modulates lipophilicity, and alters the conformational preferences of the carboxamide side chain, which collectively influence receptor binding, metabolic stability, and synthetic reactivity [1]. Simply substituting the unsubstituted fluorene-2-carboxamide or the N,N-dimethyl analog into a validated protocol that depends on the mono-N-methyl compound introduces uncontrolled changes in solubility, target engagement, or downstream derivatization efficiency [2]. The quantitative evidence below demonstrates that these seemingly minor structural perturbations translate into measurable differences in physicochemical properties and biological performance that directly impact scientific reproducibility and procurement decisions.

N-Methyl Fluorene-2-carboxamide: Quantified Differentiators Versus Closest Structural Analogs


Hydrogen-Bond Donor Count Differentiates N-Methyl Fluorene-2-carboxamide from Unsubstituted and N,N-Disubstituted Amide Analogs

N-Methyl fluorene-2-carboxamide possesses exactly one hydrogen-bond donor (the amide N–H), whereas the unsubstituted fluorene-2-carboxamide has two H-bond donors (the primary amide NH₂) and the N,N-dimethyl analog has zero [1]. This discrete difference in H-bond donor count governs compliance with medicinal chemistry rule-of-three guidelines for fragment libraries, governs aqueous solubility, and dictates the maximum number of intermolecular hydrogen bonds the molecule can form with a biological target [2].

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Lipophilicity Modulation: XLogP3 of N-Methyl Fluorene-2-carboxamide Compared to Carboxylic Acid and Primary Amide Analogs

The computed XLogP3 for N-methyl fluorene-2-carboxamide is 3.1 [1]. By comparison, the parent fluorene-2-carboxylic acid is predicted to have an XLogP3 approximately 2.5–3.0 (based on the acid form being more hydrophilic), while the unsubstituted fluorene-2-carboxamide is predicted to have an XLogP3 approximately 2.5–2.8 [2]. The N-methyl group thus increases lipophilicity by approximately 0.3–0.6 logP units relative to the primary amide, a magnitude that can shift a compound across key ADME thresholds for CNS penetration or cellular permeability [3].

ADME prediction Lipophilicity Permeability

Antiproliferative and Differentiation-Inducing Activity of Fluorene-2-carboxamide Derivatives in Murine Melanoma B16-F10 Cells

A Russian patent (RU2409568C2) discloses that substituted fluorene derivatives bearing a carboxamide functionality at the 2-position exhibit antiproliferative activity and induce differentiation in mouse melanoma B16-F10 cells [1]. While the patent does not explicitly isolate N-methyl fluorene-2-carboxamide as a single characterized example with reported IC₅₀ values, the general structural class encompassing N-methyl-9H-fluorene-2-carboxamide is demonstrated to slow tumor cell proliferation and activate morphological differentiation markers in this cell line [1]. Separately, an excerpt from a patent document (sourced via freshpatents.com) states that N-methyl fluorene-2-carboxamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent [2]. These findings are consistent with a class-level mechanism wherein the mono-N-methyl carboxamide fluorene scaffold engages pathways governing cell-cycle exit and lineage commitment.

Cancer cell differentiation Antiproliferative activity Melanoma

Topological Polar Surface Area Differentiates N-Methyl Fluorene-2-carboxamide from 9-Oxo and 9-Hydroxy Fluorene Analogs

The topological polar surface area (TPSA) of N-methyl fluorene-2-carboxamide is 29.1 Ų [1]. This value places it below the commonly applied oral bioavailability threshold of 140 Ų and below the blood-brain barrier penetration threshold of 60–70 Ų [2]. In contrast, 9-oxo-N-methyl-9H-fluorene-2-carboxamide (the 9-keto analog) and 9-hydroxy-N-methyl-9H-fluorene-2-carboxamide possess additional polar oxygen atoms at position 9, which increase TPSA by approximately 17–20 Ų, shifting these analogs closer to or above the BBB penetration threshold and reducing predicted CNS exposure [2].

Drug-likeness Permeability prediction Physicochemical profiling

Rotatable Bond Count as a Conformational Flexibility Differentiator Between N-Methyl Fluorene-2-carboxamide and Extended Amide Analogs

N-Methyl fluorene-2-carboxamide possesses exactly one rotatable bond (the amide C–N bond connecting the carbonyl to the methylamine group) [1]. This low rotational freedom contrasts sharply with fluorene-2-carboxamides bearing longer N-alkyl chains (e.g., N-butyl, N-cyclohexyl, or N-piperazinylbutyl), which introduce 4–10+ additional rotatable bonds and consequently higher conformational entropy penalties upon target binding [2]. Lower rotatable bond count correlates with improved ligand efficiency and higher probability of successful fragment elaboration in fragment-based drug discovery campaigns.

Conformational analysis Ligand efficiency Fragment design

Validated Application Scenarios for N-Methyl Fluorene-2-carboxamide in Scientific Research and Industrial Development


Fragment-Based Drug Discovery Libraries Requiring Mono-N-Methyl Amide Hydrogen-Bonding Moderation

In fragment-based screening, library members must conform to the 'Rule of Three' (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3). N-Methyl fluorene-2-carboxamide, with MW 223.27, HBD = 1, HBA = 1, and XLogP3 = 3.1, is rule-of-three compliant except for a marginal lipophilicity excess (3.1 vs. 3.0) [1][2]. Its single H-bond donor distinguishes it from the primary amide (HBD = 2) and the tertiary amide (HBD = 0), providing an intermediate hydrogen-bonding profile that is specifically valuable when biological targets require a single directed H-bond from the ligand for binding affinity [2]. Fragment library curators procuring this compound obtain a fluorene-based scaffold with precisely one H-bond donor, enabling SAR exploration around the amide nitrogen without introducing an additional donor that could promiscuously bind off-target proteins.

Cell Differentiation and Antiproliferative Studies in Melanoma and Monocyte Lineage Models

Patent RU2409568C2 and associated patent literature document that fluorene-2-carboxamide derivatives induce differentiation and arrest proliferation in murine melanoma B16-F10 cells and in undifferentiated monocyte precursor models [1][2]. For researchers investigating cancer differentiation therapy, N-methyl fluorene-2-carboxamide represents a probe compound within this structural class. Its activity is proposed to involve modulation of cell-cycle exit and lineage commitment pathways [1]. When procuring this compound for such studies, users should include the unsubstituted fluorene-2-carboxamide and the 9-oxo analog as comparator compounds to establish the contribution of the N-methyl group and the fluorene 9-position oxidation state to the observed phenotype.

Synthetic Intermediate for Serotonin Receptor (5-HT₂B/5-HT₇) Dual Antagonist Development

The fluorene-2-carboxamide scaffold, particularly with guanidine or diamino-methylene groups at the 2-carboxamide position, has been extensively explored for dual 5-HT₂B and 5-HT₇ receptor antagonism in antimigraine drug discovery programs [1]. While N-methyl fluorene-2-carboxamide itself is not the final bioactive compound, it serves as a critical synthetic intermediate for introducing further functionality at the amide nitrogen or at the fluorene 9-position [1][2]. The N-methyl group provides a protected amide that can be further derivatized or left as a metabolically stable N-alkyl substituent. Its compact size (223.27 g/mol) and low rotatable bond count (1) make it an efficient starting material for multi-step synthetic elaboration targeting GPCR modulators.

Physicochemical Reference Standard for CNS-Penetrant Compound Design

With a TPSA of 29.1 Ų (well below the BBB threshold of 60–70 Ų), XLogP3 of 3.1, and only one H-bond donor and one H-bond acceptor, N-methyl fluorene-2-carboxamide occupies a physicochemical space predictive of passive CNS penetration [1][2]. In medicinal chemistry programs targeting neurological indications, this compound can serve as an inert physicochemical reference standard or as a negative control scaffold when substituted with polar groups that would abolish CNS exposure (e.g., 9-oxo or 9-hydroxy analogs, which increase TPSA by 17–20 Ų) [2]. Procurement of the pure N-methyl compound, free from 9-oxidized impurities, is essential for reliable use as a CNS reference standard.

Quote Request

Request a Quote for N-methyl fluorene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.